molecular formula C20H25NO2 B2718992 3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone CAS No. 478247-80-2

3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone

Cat. No.: B2718992
CAS No.: 478247-80-2
M. Wt: 311.425
InChI Key: XYTOUBQPLURFEE-UHFFFAOYSA-N
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Description

3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones. This compound is characterized by a pyridinone ring substituted with a benzyl group at the 3-position, a cyclooctyl group at the 1-position, and a hydroxyl group at the 4-position. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone typically involves the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Cyclooctyl Group: The cyclooctyl group can be introduced through a nucleophilic substitution reaction using a cyclooctyl halide and a suitable nucleophile.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and cyclooctyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, cyclooctyl halide, aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield a variety of substituted pyridinones.

Scientific Research Applications

3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone
  • 3-benzyl-1-cyclohexyl-4-hydroxy-2(1H)-pyridinone
  • 3-benzyl-1-cyclopentyl-4-hydroxy-2(1H)-pyridinone

Uniqueness

This compound is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c22-19-13-14-21(17-11-7-2-1-3-8-12-17)20(23)18(19)15-16-9-5-4-6-10-16/h4-6,9-10,13-14,17,22H,1-3,7-8,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTOUBQPLURFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2C=CC(=C(C2=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333232
Record name 3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821678
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478247-80-2
Record name 3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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